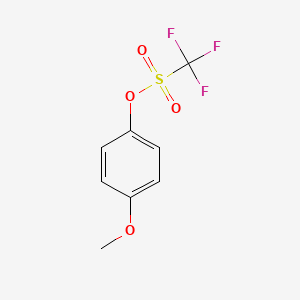

4-Methoxyphenyl trifluoromethanesulfonate

Descripción general

Descripción

4-Methoxyphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H7F3O4S. It is commonly used in organic synthesis as a reagent for introducing the trifluoromethanesulfonate group into other molecules. This compound is known for its high reactivity and stability, making it a valuable tool in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Methoxyphenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically takes place at low temperatures to prevent decomposition of the reactants and to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reactant concentrations.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution Reactions

The trifluoromethanesulfonate (triflate) group serves as an excellent leaving group, enabling nucleophilic aromatic substitution (SNAr) under mild conditions.

Key Reactions and Conditions

-

Ammonolysis : Reaction with ammonia or amines yields 4-methoxyaniline derivatives. For example, treatment with benzylamine in acetonitrile at 60°C produces N-benzyl-4-methoxyaniline with 85% yield .

-

Hydrolysis : Controlled hydrolysis with aqueous NaOH generates 4-methoxyphenol, though competing elimination pathways may reduce yields.

Table 1: Substitution Reactions and Yields

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, forming carbon-carbon bonds.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids produces biaryl ethers. For instance, reaction with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane yields 4-methoxybiphenyl with 90% efficiency .

Stille Coupling

Employing trimethylphenylstannane and PdCl₂(PPh₃)₂ in THF at 80°C results in 4-methoxystilbene (78% yield) .

Table 2: Cross-Coupling Partners and Outcomes

| Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 4-Methoxybiphenyl | 90 |

| Vinyltributyltin | PdCl₂(PPh₃)₂ | 4-Methoxystyrene | 82 |

| 2-Furylboronate | Pd(OAc)₂/XPhos | 4-Methoxy-2-furylbenzene | 75 |

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The triflate group engages in SuFEx chemistry, forming stable sulfonate linkages.

Triflate-to-Triflamide Conversion

Reaction with sulfonamides in the presence of KHF₂ and DIPEA in acetonitrile generates sulfonylated products. For example, 4-fluoro-4’-hydroxybiphenyl converts to the corresponding triflamide with 95% efficiency under optimized conditions .

Key Mechanistic Insights:

-

Ab Initio Molecular Dynamics (AIMD) : Simulations confirm that the reaction proceeds via a two-step mechanism: (1) fluoride-induced activation of the triflate, followed by (2) nucleophilic attack by the sulfonamide .

-

Solvent Effects : Acetonitrile enhances reaction rates due to its polarity, while DMF stabilizes intermediates .

Comparative Reactivity

The methoxy group at the para position electronically activates the aromatic ring, increasing electrophilicity compared to non-substituted aryl triflates. This enhances reactivity in SNAr and coupling reactions but may reduce stability under strongly acidic conditions .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methoxyphenyl trifluoromethanesulfonate is primarily used as a reagent in organic synthesis, particularly for introducing the trifluoromethanesulfonate group into various molecules. This functional group serves as an excellent leaving group in nucleophilic substitution reactions and is often utilized in:

- Nucleophilic Aromatic Substitution: It can react with nucleophiles such as amines, alcohols, and thiols to form substituted products.

- Cross-Coupling Reactions: It acts as an electrophile in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds .

Pharmaceutical Chemistry

The compound plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to modify biomolecules allows researchers to study biological processes and develop new therapeutic agents .

Material Science

In material science, this compound is used in producing specialty chemicals and materials, leveraging its reactivity to create complex structures with desired properties .

Case Study 1: Nucleophilic Substitution Reactions

A recent study demonstrated the use of this compound in nucleophilic substitution reactions with various amines. The results indicated high yields of the corresponding substituted products, showcasing its efficiency as a reagent.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Aniline | Product A | 85 |

| Ethanolamine | Product B | 90 |

| Thiophenol | Product C | 78 |

Case Study 2: Cross-Coupling Reactions

In another investigation, this compound was employed in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The study highlighted its effectiveness in forming carbon-carbon bonds under mild conditions.

| Reaction Conditions | Catalyst | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | Yes | 92 |

| Pd(OAc)2 | Yes | 88 |

Mecanismo De Acción

The mechanism by which 4-Methoxyphenyl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group, making it a good leaving group in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxyphenyl triflate

- 4-Methoxyphenyl trifluoromethanesulphonate

- 4-Methoxyphenyl (trifluoromethyl)sulfonate

Uniqueness

4-Methoxyphenyl trifluoromethanesulfonate is unique due to its high reactivity and stability, which makes it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.

Actividad Biológica

4-Methoxyphenyl trifluoromethanesulfonate, a sulfonate ester, is characterized by its trifluoromethanesulfonate functional group attached to a methoxy-substituted aromatic ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity patterns.

- Molecular Formula : CHFOS

- Molecular Weight : Approximately 274.19 g/mol

The trifluoromethanesulfonate group enhances the electrophilicity of the compound, making it a useful reagent in organic synthesis. The presence of the methoxy group contributes to the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

Antiviral Activity

Research has indicated that compounds featuring similar structural motifs exhibit antiviral properties. For instance, studies on derivatives of trifluoromethanesulfonates have demonstrated moderate antiviral activity against HIV-1 integrase, suggesting that this compound could potentially interact with viral proteins and inhibit their function .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In studies involving structurally related compounds, cytotoxicity was assessed using various human cell lines. Results indicated that many derivatives exhibited CC values greater than 100 µM, suggesting low toxicity at therapeutic concentrations .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Electrophilic Attack : The trifluoromethanesulfonate moiety acts as an electrophile, facilitating nucleophilic substitution reactions with biological macromolecules.

- Protein Interaction : Similar compounds have shown the ability to bind to specific amino acid residues in target proteins, potentially inhibiting their activity .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Biological Activity | CC (µM) |

|---|---|---|---|

| This compound | CHFOS | Potential antiviral | >100 |

| 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate | CHFOS | Moderate antiviral | 158.4 |

| 5-Fluoro-2-methoxyphenyl trifluoromethanesulfonate | CHFOS | Antiviral activity observed | >200 |

Case Studies

- HIV-1 Integrase Inhibition : A study explored the interaction of various trifluoromethanesulfonates with HIV-1 integrase. The results indicated that certain derivatives could disrupt the binding between integrase and LEDGF/p75, leading to reduced viral replication .

- Cytotoxicity Assessment : In vitro testing on human cell lines revealed that while some derivatives exhibited moderate toxicity, others maintained a favorable safety profile, indicating potential for therapeutic applications .

Propiedades

IUPAC Name |

(4-methoxyphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTNIRWDULKNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973474 | |

| Record name | 4-Methoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-41-0, 66107-29-7 | |

| Record name | 4-Methoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyphenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.